molecular formula C12H17NS B13301588 1-Benzyl-2-methylpyrrolidine-3-thiol

1-Benzyl-2-methylpyrrolidine-3-thiol

Cat. No.: B13301588
M. Wt: 207.34 g/mol
InChI Key: CXVYRAXVUKPVNF-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylpyrrolidine-3-thiol is an organic compound with the molecular formula C₁₂H₁₇NS and a molecular weight of 207.34 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a benzyl group, a methyl group, and a thiol group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-methylpyrrolidine-3-thiol typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl, methyl, and thiol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-benzyl-2-methylpyrrolidine with thiolating agents can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methylpyrrolidine-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various benzyl derivatives .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylpyrrolidine-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The benzyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity . These interactions can modulate various biochemical pathways, making the compound a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-methylpyrrolidine-3-thiol stands out due to the presence of the thiol group, which imparts unique reactivity and binding properties.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

1-benzyl-2-methylpyrrolidine-3-thiol

InChI

InChI=1S/C12H17NS/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3

InChI Key

CXVYRAXVUKPVNF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)S

Origin of Product

United States

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